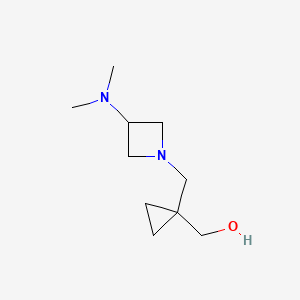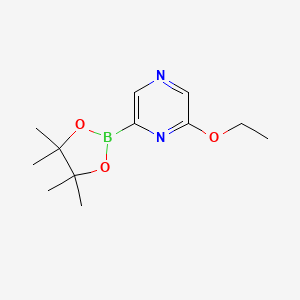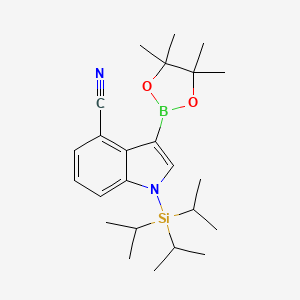
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a pyridine ring. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of various pharmaceuticals, including antipsychotic and antimicrobial agents .
Méthodes De Préparation
The synthesis of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-pyridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, followed by cyclization to form the benzisoxazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions with halogens, alkyl groups, and other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chloride results in the formation of N-acylated products .
Applications De Recherche Scientifique
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a molecular scaffold for designing biologically active molecules.
Medicine: This compound is a key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone, as well as antimicrobial and anticancer agents
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in antipsychotic drugs, it acts on dopamine and serotonin receptors, modulating their activity to exert therapeutic effects. The fluorine substituent enhances the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- can be compared with other similar compounds such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is also used in the synthesis of antipsychotic drugs and has similar chemical properties.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with applications in medicinal chemistry.
The uniqueness of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- lies in its specific structural features, which confer distinct pharmacological properties and synthetic versatility .
Propriétés
Formule moléculaire |
C12H7FN2O |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
6-fluoro-3-pyridin-4-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H7FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-7H |
Clé InChI |
JLQMILPGYDOZDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)ON=C2C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)




![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)


